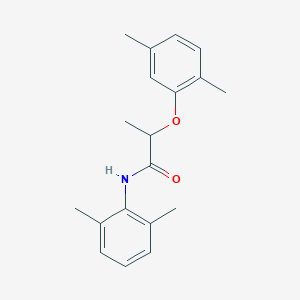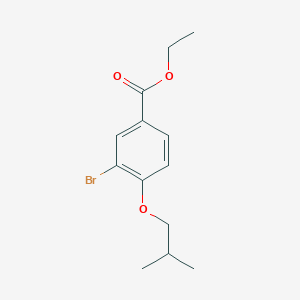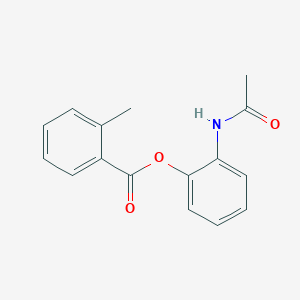![molecular formula C18H24BrNO2 B250133 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B250133.png)
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide, also known as BRD73954, is a compound with potential therapeutic applications in various diseases. The compound has been synthesized using different methods and has shown promising results in scientific research.
Mécanisme D'action
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide exerts its therapeutic effects by targeting specific proteins involved in various biological processes. In cancer research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide targets bromodomain-containing protein 4 (BRD4), which is involved in cancer cell proliferation and survival. In inflammation research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide targets nuclear factor kappa B (NF-κB), which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide targets histone deacetylases (HDACs), which are involved in synaptic plasticity.
Biochemical and Physiological Effects
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size. In inflammation research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to reduce inflammation, decrease pro-inflammatory cytokine production, and improve tissue damage. In neurological disorder research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to improve cognitive function, enhance synaptic plasticity, and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in various scientific research applications. Another advantage is that it has been synthesized using different methods, which allows for flexibility in lab experiments. One limitation is that it has not been extensively studied in clinical trials, which limits its potential therapeutic applications. Another limitation is that its mechanism of action is not fully understood, which limits its potential use in drug development.
Orientations Futures
There are several future directions for 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide research. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more specific and effective drugs. Additionally, future research could focus on optimizing the synthesis method of 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide to improve its yield and purity. Finally, more extensive clinical trials could be conducted to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide is a compound with potential therapeutic applications in various diseases. It has been synthesized using different methods and has shown promising results in scientific research. Its mechanism of action involves targeting specific proteins involved in various biological processes. 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has various biochemical and physiological effects, and has advantages and limitations for lab experiments. There are several future directions for 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide research, including further investigating its potential therapeutic applications, exploring its mechanism of action, optimizing its synthesis method, and conducting more extensive clinical trials.
Méthodes De Synthèse
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-bromo-2,6-dimethylphenylboronic acid and 2-(1-cyclohexen-1-yl)ethyl acetate in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 2-(1-cyclohexen-1-yl)ethyl acetate and N-(tert-butoxycarbonyl)-O-(4-bromo-2,6-dimethylphenyl)hydroxylamine in the presence of a palladium catalyst.
Applications De Recherche Scientifique
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation and survival. In inflammation research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to improve cognitive function by enhancing synaptic plasticity.
Propriétés
Formule moléculaire |
C18H24BrNO2 |
|---|---|
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H24BrNO2/c1-13-10-16(19)11-14(2)18(13)22-12-17(21)20-9-8-15-6-4-3-5-7-15/h6,10-11H,3-5,7-9,12H2,1-2H3,(H,20,21) |
Clé InChI |
HGIYTGXMQMTHGC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NCCC2=CCCCC2)C)Br |
SMILES canonique |
CC1=CC(=CC(=C1OCC(=O)NCCC2=CCCCC2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250050.png)
![4-{[2-(2,5-Dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B250052.png)

![2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B250056.png)
![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)

![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B250064.png)
![2-[1-[(4-Methoxy-3-methylphenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B250071.png)
![2-chloro-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250072.png)

![N-(2-furylmethyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B250075.png)